(S,R,S)-Ahpc-peg4-NH2, also known as VH032-PEG4-NH2, is a compound utilized primarily in the field of biochemistry for its role in targeted protein degradation technologies. This compound features a unique structure that includes a von Hippel-Lindau (VHL) recruiting ligand and a polyethylene glycol (PEG) spacer, which enhances its solubility and efficacy in biological systems. The compound is classified as a small molecule and is particularly relevant in the development of proteolysis-targeting chimeras (PROTACs), which are innovative tools for selectively degrading specific proteins within cells.
The synthesis of (S,R,S)-Ahpc-peg4-NH2 is derived from the parent compound (S,R,S)-Ahpc, which has been modified to include a PEG linker. This modification allows for improved solubility and bioavailability, making it suitable for various biochemical applications. The compound falls under the category of E3 ligase ligands, which are essential components in the ubiquitin-proteasome system, facilitating targeted protein degradation.
The synthesis of (S,R,S)-Ahpc-peg4-NH2 involves several key steps:
Technical details regarding the yields and spectroscopic data (e.g., NMR, mass spectrometry) are crucial for confirming the successful synthesis of this compound .
The molecular structure of (S,R,S)-Ahpc-peg4-NH2 can be described as follows:
Data from nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry confirm the structural integrity and purity of the synthesized compound .
(S,R,S)-Ahpc-peg4-NH2 participates in various chemical reactions relevant to its application:
These reactions are critical for developing targeted therapies that harness the body's own cellular machinery to degrade unwanted proteins .
The mechanism of action of (S,R,S)-Ahpc-peg4-NH2 involves several steps:
This process allows for selective degradation of proteins that may contribute to disease states, thus presenting a novel therapeutic avenue .
The physical and chemical properties of (S,R,S)-Ahpc-peg4-NH2 include:
Analyses such as differential scanning calorimetry and thermogravimetric analysis can provide additional insights into thermal stability and phase transitions .
(S,R,S)-Ahpc-peg4-NH2 has significant scientific applications, particularly in:
The versatility of this compound underscores its importance in advancing therapeutic strategies against various diseases .
(S,R,S)-AHPC-PEG4-NH2 functions as a critical molecular tether in Proteolysis Targeting Chimeras (PROTACs) by enabling selective recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This conjugate incorporates a high-affinity VHL ligand ((S,R,S)-AHPC) connected to a tetraethylene glycol (PEG4) linker terminated with an amino group (-NH₂), facilitating covalent attachment to target protein ligands. The heterobifunctional architecture of PROTACs relies fundamentally on E3 ligase recruitment to trigger ubiquitin transfer: Upon simultaneous binding of the PROTAC to both the target protein and VHL, the E3 ligase catalyzes the polyubiquitination of the target protein, marking it for recognition and destruction by the 26S proteasome [2] [6].
The PEG-based linker in (S,R,S)-AHPC-PEG4-NH2 directly influences PROTAC efficacy through multiple mechanisms. First, its hydrophilicity enhances aqueous solubility (≥50 mg/mL in water for the hydrochloride salt form), countering the typically hydrophobic nature of PROTAC molecules and improving cellular permeability [4] [9]. Second, the four ethylene oxide units provide an optimal spatial span (~16-20 Å) that permits sufficient distance and flexibility between the E3 ligase and target protein, facilitating productive ternary complex formation. Studies demonstrate that shorter or rigid linkers impair degradation efficiency by restricting protein-protein orientation, while excessively long linkers reduce cell permeability [2] [7].
Table 1: Key E3 Ligases Utilized in PROTAC Design and Their Ligands
E3 Ligase | Ligand | PROTAC Application |
---|---|---|
VHL | (S,R,S)-AHPC | Oncology, neurodegeneration |
CRBN | Pomalidomide | Immunomodulation, oncology |
CRBN | Thalidomide | Inflammation, oncology |
MDM2 | Nutlin | Oncology |
The (S,R,S)-AHPC moiety within (S,R,S)-AHPC-PEG4-NH2 is a stereospecific derivative of VH032, engineered to maximize complementarity with the VHL substrate-binding domain (residues Tyr98, His110, and Trp117). X-ray crystallography reveals that the hydroxyproline scaffold forms critical hydrogen bonds with Ser111 and His110 of VHL, while the 4-methylthiazole and dimethylbutanoyl groups engage in hydrophobic packing within a cleft of the β-domain [8] [9]. This configuration achieves sub-micromolar binding affinity (Kd ~80-120 nM) and is strictly stereodependent: The inactive (S,S,S)-AHPC diastereomer exhibits >100-fold reduced binding due to steric clashes with Tyr98 [8].
The linker attachment point—positioned at the carboxyl group of the dimethylbutanoyl moiety—preserves binding by orienting the PEG4 chain away from the protein interface. This vectorial alignment prevents steric occlusion of the VHL binding pocket while enabling solvent exposure of the hydrophilic PEG4 unit. Nuclear magnetic resonance studies confirm that PEG4-NH₂ conjugation induces minimal perturbation to the bound conformation of (S,R,S)-AHPC, maintaining the critical hydroxyproline-VHL hydrogen-bonding network [4] [9].
Table 2: Impact of Ligand Stereochemistry on VHL Binding Affinity
Compound | Absolute Configuration | VHL Binding Kd (nM) |
---|---|---|
(S,R,S)-AHPC | (2S,4R,S) | 80-120 |
(S,S,S)-AHPC | (2S,4S,S) | >10,000 |
Thalidomide analog | N/A | ~250 (CRBN-dependent) |
The efficacy of (S,R,S)-AHPC-PEG4-NH2-derived PROTACs is governed by the stability and cooperativity of the ternary complex (target protein:PROTAC:VHL). Surface plasmon resonance (SPR) analyses quantify this interaction using immobilized VHL incubated with preformed target protein-PROTAC binary complexes. For PROTACs incorporating (S,R,S)-AHPC-PEG4-NH2 and BRD4 inhibitors, the equilibrium dissociation constant (KLPT) ranges from 40–500 nM, correlating strongly with cellular degradation efficiency (DC50) [6].
Cooperativity (α) is a critical thermodynamic parameter defined as α = KD(binary)/KD(ternary), where KD represents dissociation constants. Positive cooperativity (α > 1) arises when VHL and the target protein exhibit favorable protein-protein interactions (PPIs), enhancing ternary complex stability beyond the additive affinity of the binary interactions. PROTACs using (S,R,S)-AHPC-PEG4-NH2 demonstrate α values of 3–10 for BRD4 degraders, attributable to hydrophobic and electrostatic complementarity between VHL and BRD4 surfaces. In contrast, negative cooperativity (α < 1) occurs if PPIs are repulsive—observed when targeting sterically congested proteins [6].
Table 3: Ternary Complex Parameters and Degradation Efficiency
Target Protein | Ternary KD (nM) | Cooperativity (α) | DC50 (nM) | Degradation Efficiency (%) |
---|---|---|---|---|
BRD4 | 40 | 10.2 | 40 | 98 |
SMARCA2 | 28 | 8.7 | 28 | 98 |
Non-permissive | >10,000 | 0.3 | >10,000 | <5 |
Computational modeling predicts ternary complex stability by calculating the buried surface area (BSA) at the VHL-target protein interface. PROTACs with (S,R,S)-AHPC-PEG4-NH2 linkers enabling >1500 Ų BSA exhibit high cooperativity (α >5), as extensive hydrophobic interfaces stabilize the complex. Molecular dynamics simulations further reveal that the PEG4 linker’s flexibility allows micro-adjustments in protein positioning, optimizing interfacial contacts without requiring rigidly predefined geometries [6] [9]. These principles enable rational design of PROTACs with enhanced degradation potency.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7